molecular formula C14H19NO3 B13005018 trans-4-(Cbz-amino)-3-methyltetrahydropyran

trans-4-(Cbz-amino)-3-methyltetrahydropyran

Cat. No.: B13005018
M. Wt: 249.30 g/mol
InChI Key: LPCZQVCPPSYMRX-AAEUAGOBSA-N
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Description

trans-4-(Cbz-amino)-3-methyltetrahydropyran: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydropyran ring substituted with a carbobenzoxy (Cbz) protected amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)-3-methyltetrahydropyran typically involves the protection of an amino group with a carbobenzoxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(Cbz-amino)-3-methyltetrahydropyran can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(Cbz-amino)-3-methyltetrahydropyran is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and reduced side effects.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-4-(Cbz-amino)-3-methyltetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    trans-4-(Cbz-amino)cyclohexanol: This compound shares the Cbz-protected amino group but differs in the ring structure, having a cyclohexanol ring instead of a tetrahydropyran ring.

    trans-4-Aminocyclohexanol: Similar in structure but lacks the Cbz protection and the methyl group.

Uniqueness: trans-4-(Cbz-amino)-3-methyltetrahydropyran is unique due to its combination of a tetrahydropyran ring, a Cbz-protected amino group, and a methyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-[(3R,4S)-3-methyloxan-4-yl]carbamate

InChI

InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16)/t11-,13-/m0/s1

InChI Key

LPCZQVCPPSYMRX-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1COCC[C@@H]1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1COCCC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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